molecular formula C11H9N3 B14431566 2-Methylpyrazolo[1,5-A]quinoxaline CAS No. 78564-51-9

2-Methylpyrazolo[1,5-A]quinoxaline

Cat. No.: B14431566
CAS No.: 78564-51-9
M. Wt: 183.21 g/mol
InChI Key: OZAKVOJEWLUMHT-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-A]quinoxaline is a heterocyclic compound that belongs to the class of pyrazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes a fused pyrazole and quinoxaline ring system, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrazolo[1,5-A]quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroquinoxaline with methylhydrazine in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyrazolo[1,5-A]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Methylpyrazolo[1,5-A]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival . Additionally, the compound’s ability to intercalate with DNA can result in the disruption of DNA replication and transcription processes .

Properties

CAS No.

78564-51-9

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

2-methylpyrazolo[1,5-a]quinoxaline

InChI

InChI=1S/C11H9N3/c1-8-6-9-7-12-10-4-2-3-5-11(10)14(9)13-8/h2-7H,1H3

InChI Key

OZAKVOJEWLUMHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=CC=CC=C3N=CC2=C1

Origin of Product

United States

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